molecular formula C23H24F3N B14112731 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine

1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine

Katalognummer: B14112731
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: BPZJAIVMCBNBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine is a complex organic compound that features a naphthalene ring and a trifluoromethylphenyl group

Vorbereitungsmethoden

The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethylphenyl group through a series of substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Chemischer Reaktionen

1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(Naphthalen-1-yl)propan-1-amine: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.

    N-(3-(3-(Trifluoromethyl)phenyl)propyl)propan-1-amine: Lacks the naphthalene ring, affecting its structural and functional characteristics.

Eigenschaften

Molekularformel

C23H24F3N

Molekulargewicht

371.4 g/mol

IUPAC-Name

1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine

InChI

InChI=1S/C23H24F3N/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3

InChI-Schlüssel

BPZJAIVMCBNBHB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.